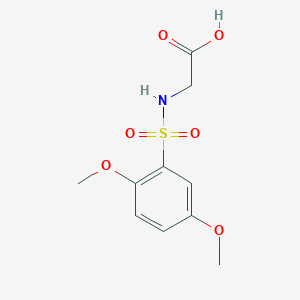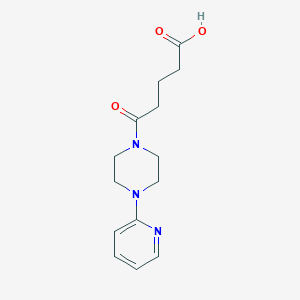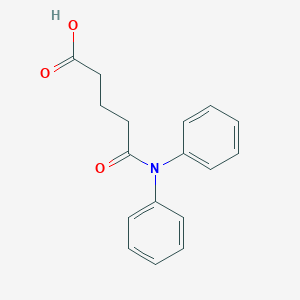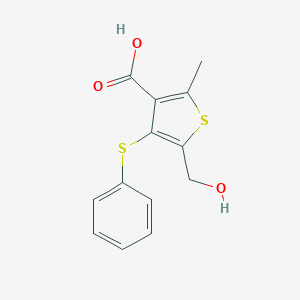![molecular formula C14H19NO4 B510365 5-[(4-甲氧基苯基)氨基]-3,3-二甲基-5-氧代戊酸 CAS No. 736970-68-6](/img/structure/B510365.png)
5-[(4-甲氧基苯基)氨基]-3,3-二甲基-5-氧代戊酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid is an organic compound that features a methoxyphenyl group attached to an amino group, which is further connected to a dimethyl-oxopentanoic acid structure
科学研究应用
5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyaniline and 3,3-dimethylglutaric anhydride.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine.
Procedure: The 4-methoxyaniline is reacted with 3,3-dimethylglutaric anhydride under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-[(4-Hydroxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid.
Reduction: Formation of 5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-hydroxypentanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
作用机制
The mechanism of action of 5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity.
相似化合物的比较
Similar Compounds
- 5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-hydroxypentanoic acid
- 5-[(4-Hydroxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid
- 4-[(4-Methoxyphenyl)amino]benzoic acid
Uniqueness
5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group provides specific interactions with biological targets, while the dimethyl-oxopentanoic acid structure offers stability and reactivity in various chemical reactions.
属性
IUPAC Name |
5-(4-methoxyanilino)-3,3-dimethyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,9-13(17)18)8-12(16)15-10-4-6-11(19-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZMSFCXZKTLGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)NC1=CC=C(C=C1)OC)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B510286.png)

![5-(2-Isopropyl-5-methyl-phenoxymethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B510339.png)
![2-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}benzoic acid](/img/structure/B510341.png)

![4-[2-(4-chlorophenyl)-4,5-dimethyl-1H-imidazol-1-yl]aniline](/img/structure/B510347.png)

![(1-{2-[(4-Cyanophenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B510358.png)
![{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B510360.png)
![{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B510366.png)
![[2-(4-Fluoroanilino)-2-oxoethoxy]acetic acid](/img/structure/B510367.png)

![5,6-Dimethyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B510407.png)
![2-[(4-oxo-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B510408.png)
